2-(6-chloro-1H-benzimidazol-2-yl)ethanol
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Overview
Description
2-(6-chloro-1H-benzimidazol-2-yl)ethanol is a halogenated heterocyclic compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-(6-chloro-1H-benzimidazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The compound is classified as Eye Dam. 1 according to GHS classification . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 6-chloro-1H-benzimidazole with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would apply .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(6-chloro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-chloro-1H-benzimidazol-2-yl)acetic acid .
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-1H-benzimidazol-1-yl)ethanol
- 2-(6-fluoro-1H-benzimidazol-2-yl)ethanol
- 1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)methanol
- 1-(2-fluorobenzyl)-1H-benzimidazol-2-yl)methanol
Uniqueness
2-(6-chloro-1H-benzimidazol-2-yl)ethanol is unique due to the presence of the chlorine atom at the 6-position of the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific properties and applications .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTRYOXAYPCDAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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